molecular formula C17H13NO3 B1523247 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1340968-02-6

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1523247
CAS No.: 1340968-02-6
M. Wt: 279.29 g/mol
InChI Key: HMTPTWLRTMXPSS-UHFFFAOYSA-N
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Description

“2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1340968-02-6 . Its molecular weight is 279.3 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H13NO3/c19-16-14-9-5-4-8-13 (14)15 (17 (20)21)11-18 (16)10-12-6-2-1-3-7-12/h1-9,11H,10H2, (H,20,21) . This code provides a standard way to encode the compound’s molecular structure and formula.

It should be stored at a temperature of 28°C . More specific physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study on the orexin 1 and 2 receptor antagonist SB-649868, which shares structural similarities with benzylisoquinoline derivatives, explored its disposition and metabolism in humans. The research highlighted the compound's extensive metabolism and the identification of principal circulating components and metabolites in plasma, providing insights into the pharmacokinetic behavior of similar compounds (Renzulli et al., 2011).

Therapeutic Potential

  • The synthetic analogue of gallic acid, SG-HQ2, was studied for its inhibitory effects on mast cell-mediated allergic inflammation. This research illustrates how modifications of functional groups in compounds similar to benzylisoquinoline can lead to significant therapeutic effects, such as the suppression of histamine release and pro-inflammatory cytokines (Je et al., 2015).

Neuroinflammation in Schizophrenia

  • A PET study using the peripheral benzodiazepine receptor ligand, an isoquinoline derivative, investigated neuroinflammation in schizophrenia-related psychosis. This highlights the application of benzylisoquinoline analogues in neuroimaging and the study of psychiatric disorders (Doorduin et al., 2009).

Neuromuscular Blocking Agents

  • Research on intradermal injections of neuromuscular blocking agents (NMBAs) in healthy volunteers, including benzylisoquinoline derivatives, contributes to our understanding of immediate contact reactions and the potential for allergic reactions, which is crucial for anesthesia and surgical practices (Mertes et al., 2007).

Properties

IUPAC Name

2-benzyl-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16-14-9-5-4-8-13(14)15(17(20)21)11-18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTPTWLRTMXPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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